REACTION_CXSMILES
|
[CH2:1]1[C:5]2=[CH:6][C:7]3[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][C:12]=3[N:4]2[CH2:3][CH2:2]1.[H-].[Na+].[CH2:16](I)[CH3:17]>CN(C)C=O>[CH2:16]([O:13][C:9]1[CH:10]=[CH:11][C:12]2[N:4]3[CH2:3][CH2:2][CH2:1][C:5]3=[CH:6][C:7]=2[CH:8]=1)[CH3:17] |f:1.2|
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Name
|
|
Quantity
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64 g
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Type
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reactant
|
Smiles
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C1CCN2C1=CC=1C=C(C=CC21)O
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Name
|
|
Quantity
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240 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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17.73 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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32.84 mL
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Type
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reactant
|
Smiles
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C(C)I
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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a cooled
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The mixture was partitioned between ice-water and ethyl acetate
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
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the organic phase was washed with 10% citric acid, 10% sodium bicarbonate solution and brine
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Type
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EXTRACTION
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Details
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The aqueous phases were re-extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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STIRRING
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Details
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The solid residue was stirred with 600 mL n-hexane for 1 h
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Duration
|
1 h
|
Type
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FILTRATION
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Details
|
the product collected by filtration
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a second crop of product
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=2C=C3N(C2C=C1)CCC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 89.3% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |